4-Oxalobenzoic acid
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Overview
Description
4-Oxalobenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of both a carboxyl group and a ketone group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxalobenzoic acid typically involves the oxidation of 4-hydroxybenzoic acid. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent in an alkaline medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the hydroxyl group to a ketone group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Oxalobenzoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group, forming 4-hydroxybenzoic acid.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Higher carboxylic acids.
Reduction: 4-hydroxybenzoic acid.
Substitution: Esters and amides of this compound
Scientific Research Applications
4-Oxalobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of high-performance polymers and resins, which have applications in the automotive and aerospace industries
Mechanism of Action
The mechanism of action of 4-Oxalobenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways within cells. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Oxalobenzoic acid can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: This compound is a precursor to this compound and has similar chemical properties but lacks the ketone group.
Benzoic acid: A simpler aromatic carboxylic acid that serves as a building block for more complex compounds.
Salicylic acid: An isomer of 4-hydroxybenzoic acid with a hydroxyl group in the ortho position, commonly used in pharmaceuticals.
Uniqueness: The presence of both a carboxyl group and a ketone group in this compound gives it unique reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H6O5 |
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Molecular Weight |
194.14 g/mol |
IUPAC Name |
4-oxalobenzoic acid |
InChI |
InChI=1S/C9H6O5/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
HZUNZWYHHZWZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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